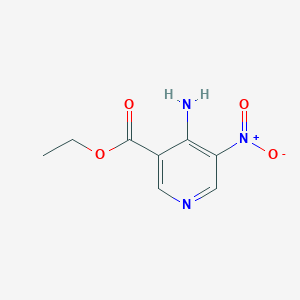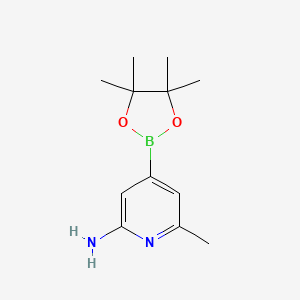
2-Chloro-3-(2-methylpropoxy)pyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “2-Chloro-3-(2-methylpropoxy)pyridine” is 185.65 g/mol. The InChI code is 1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Chloro-3-(2-methylpropoxy)pyridine” is a liquid at room temperature . It has a molecular weight of 186.64 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-Chloro-3-(2-methylpropoxy)pyridine is a compound with potential applications in chemical synthesis and reactivity due to its structural properties. For instance, research on similar chloropyridines and their derivatives has demonstrated their utility in synthesizing various biologically active molecules and intermediates for further chemical transformations. One example includes the synthesis of pyridine derivatives showing moderate antibacterial and antifungal activity, highlighting the importance of the pyridine nucleus in medicinal and agricultural chemistry (Bhuva, Bhadani, Purohit, & Purohit, 2015). Similarly, the stabilized 2,3-pyridyne intermediates from chloropyridines exhibit exceptional reactivity, suggesting potential for cycloaddition reactions and synthetic applications (Connon & Hegarty, 2004).
Crystal Structure and Computational Studies
The structural elucidation of chloropyridine derivatives, such as through X-ray diffraction and computational studies, contributes to understanding the molecular geometry and stability of these compounds. Research on pyrazole derivatives of chloropyridines has provided insights into their molecular structure, complemented by density-functional-theory (DFT) calculations (Shen, Huang, Diao, & Lei, 2012). Such studies are essential for designing molecules with desired properties and reactivities.
Mechanistic Insights and Lithiation Studies
Investigating the lithiation pathways of chloropyridines, including 2-chloro and 2-methoxypyridine, has offered valuable mechanistic insights. These studies have revealed the critical role of proton availability on the pyridine nucleus for successful lithiation, proposing mechanisms involving precomplexation and formation of dilithio intermediates (Gros, Choppin, & Fort, 2003). Understanding such pathways is crucial for developing more efficient synthetic methods.
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYVJBXYGGJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)

![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)






